molecular formula C18H19FN2O3 B6538976 2-{4-[2-(4-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide CAS No. 1060352-97-7

2-{4-[2-(4-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide

Cat. No. B6538976
CAS RN: 1060352-97-7
M. Wt: 330.4 g/mol
InChI Key: VJYSRNVXBGQNFJ-UHFFFAOYSA-N
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Description

The compound “2-{4-[2-(4-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide” is a complex organic molecule. It contains a fluorophenoxy group, an acetamido group, and a dimethylacetamide group attached to a phenyl ring . The presence of these functional groups suggests that this compound could have interesting chemical and physical properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the phenyl ring. The presence of the fluorine atom could introduce an electronegative effect, potentially influencing the overall shape and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the fluorophenoxy group might undergo nucleophilic aromatic substitution reactions, while the acetamido and dimethylacetamide groups could participate in various acid-base or nucleophilic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and stability .

Scientific Research Applications

Serotonin-Selective Reuptake Inhibitors (SSRIs)

The compound has been synthesized as a serotonin-selective reuptake inhibitor (SSRI) with a potentially improved adverse reaction profile. It is modeled after the potent antidepressant fluoxetine and coupled with several functionalized piperazines. Preliminary data indicates that the hydrochloride (HCl) salts exhibit single-site binding at the site of the serotonin reuptake transporter (SERT) .

Pharmacology

The compound has been tested on recombinant rat Nav1.2 channels and native Na+ currents in cultured rat dorsal root ganglion neurons. The results showed that it was approximately 1000 times more potent, had 2000-fold faster binding kinetics, and ≥10-fold higher levels of state dependence than carbamazepine (CBZ) and lamotrigine (LTG) .

properties

IUPAC Name

2-[4-[[2-(4-fluorophenoxy)acetyl]amino]phenyl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c1-21(2)18(23)11-13-3-7-15(8-4-13)20-17(22)12-24-16-9-5-14(19)6-10-16/h3-10H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYSRNVXBGQNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[2-(4-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide

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